molecular formula C12H12FNO4S B1304079 Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate CAS No. 849035-86-5

Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate

Cat. No.: B1304079
CAS No.: 849035-86-5
M. Wt: 285.29 g/mol
InChI Key: BPJOSZUWFHFTFE-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate is a fluorinated indole derivative. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of fluorine and sulfonyl groups into the indole structure can significantly enhance its biological properties and chemical stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as Fischer indole synthesis or Bartoli indole synthesis.

    Introduction of Fluorine: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Esterification: The carboxylic acid group can be esterified using ethanol and a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methylsulfonyl group.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products may include substituted indoles with various functional groups.

Scientific Research Applications

Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its enhanced stability and biological activity.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances its ability to form hydrogen bonds, while the sulfonyl group increases its solubility and stability. These properties enable the compound to effectively interact with enzymes or receptors, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid
  • 7-Fluoro-2-methylquinoline-4-carboxylic acid
  • 5,6-Difluoro-1H-indole-2-carboxylic acid

Uniqueness

Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate is unique due to the combination of its fluorine and methylsulfonyl groups, which enhance its biological activity and chemical stability compared to other similar compounds. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

ethyl 5-fluoro-7-methylsulfonyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO4S/c1-3-18-12(15)9-5-7-4-8(13)6-10(11(7)14-9)19(2,16)17/h4-6,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJOSZUWFHFTFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2N1)S(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382244
Record name Ethyl 5-fluoro-7-(methanesulfonyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849035-86-5
Record name Ethyl 5-fluoro-7-(methanesulfonyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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